3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJPCJOJFABDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 6 Methyl 1h Pyrrolo 3,2 C Pyridine and Its Structural Analogues
Strategies for the Construction of the Pyrrolo[3,2-c]pyridine Core
The assembly of the bicyclic pyrrolo[3,2-c]pyridine system can be achieved through several efficient and versatile synthetic routes. These strategies are broadly categorized by the ring that is formed in the key cyclization step.
Cyclization Reactions from Pyrrole (B145914) Precursors
One major strategy involves the annulation of a pyridine (B92270) ring onto a pre-existing, functionalized pyrrole nucleus. This approach leverages the diverse chemistry of pyrroles to build the adjoining six-membered ring. For instance, a highly functionalized pyrrolo[2,3-c]pyridine was synthesized via the intramolecular cyclization of a polysubstituted 6-azaindole, which was initially derived from ethyl 1H-pyrrole-3-carboxylate. This method highlights the utility of starting with a pyrrole core to construct complex, fused heterocyclic systems.
Annulation Reactions from Pyridine Precursors
A more common and extensively documented approach involves the construction of the five-membered pyrrole ring onto a substituted pyridine starting material. This strategy is particularly useful for controlling the substitution pattern on the pyridine portion of the final molecule.
A notable example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine from a 2-bromo-5-methylpyridine (B20793) precursor. nih.govsemanticscholar.org The synthesis begins with the oxidation of 2-bromo-5-methylpyridine to its N-oxide, followed by nitration at the C-4 position. The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key enamine intermediate. Reductive cyclization of this intermediate, typically using iron powder in acetic acid, yields the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org This bromo-substituted scaffold can then undergo further functionalization, demonstrating how the substituents of the final product are dictated by the initial pyridine precursor.
Multi-component Reaction Approaches for Pyrrolo[3,2-c]pyridine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic structures like pyrrolo[3,2-c]pyridines in a single synthetic operation. These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants.
One such strategy describes a two-step, three-component synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones using a recyclable solid acid catalyst. frontiersin.org Although this produces a pyridinone derivative, it establishes the core scaffold efficiently. Another approach utilizes an isocyanide-based three-component reaction between alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines to rapidly construct complex, polyfunctionalized fused pyrrolopyridine systems. isca.me MCRs are highly valued for their ability to quickly generate diverse molecular libraries from simple starting materials. frontiersin.org
Palladium-Catalyzed Coupling Reactions in Pyrrolo[3,2-c]pyridine Assembly
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic systems, including pyrrolo[3,2-c]pyridines. The Suzuki-Miyaura coupling is particularly prominent in this area.
In the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, a key step involves the Suzuki cross-coupling reaction between a halogenated pyrrolo[3,2-c]pyridine intermediate, such as 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, and various arylboronic acids. nih.govsemanticscholar.org This reaction, typically catalyzed by a palladium complex like Pd(PPh₃)₄, allows for the direct and versatile installation of aryl groups at the C-6 position of the heterocyclic core. nih.govsemanticscholar.org This method is crucial for creating structural diversity in the final products, which is essential for structure-activity relationship (SAR) studies in drug discovery.
| Reaction Type | Precursors | Catalyst/Reagents | Product Type |
| Suzuki Coupling | 6-Bromo-1H-pyrrolo[3,2-c]pyridine derivative, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-1H-pyrrolo[3,2-c]pyridine |
| Sonogashira Coupling | Iodopyridine derivative, Terminal alkyne | Palladium catalyst, Copper co-catalyst | Alkynyl-pyridine intermediate for cyclization |
Domino Reaction Strategies
Domino reactions, also known as cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach allows for the construction of complex molecules with high efficiency and stereoselectivity from simple precursors in a single pot.
A catalyst-free domino strategy has been developed for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water. nih.govrsc.org This method involves a three-component reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and various 1,3-dicarbonyl compounds, affording the target molecules in high yields. nih.govrsc.org Such strategies are environmentally friendly and highly efficient, avoiding the need for hazardous catalysts and simplifying purification processes.
Targeted Introduction of the Chloro Substituent at C-3 or C-6 Position
The introduction of a chlorine atom at specific positions of the pyrrolo[3,2-c]pyridine ring is a critical step in the synthesis of the target compound and its analogues. This can be accomplished either by incorporating the chloro-substituent in the starting materials or through direct chlorination of the pre-formed heterocyclic core.
Introduction at the C-6 Position: The substituent at the C-6 position is typically determined by the choice of the pyridine precursor. For example, starting with a 2-chloro-5-methylpyridine (B98176) and following an annulation strategy similar to the one described for the bromo-analogue would lead to a 6-chloro-pyrrolo[3,2-c]pyridine scaffold. nih.govsemanticscholar.org This precursor-based approach provides a reliable method for installing substituents on the six-membered ring.
Introduction at the C-3 Position: The C-3 position of the pyrrole ring in azaindoles is the most electron-rich and thus the most susceptible to electrophilic attack. frontiersin.org Direct chlorination at this position can be achieved using various electrophilic chlorinating agents.
Common reagents for this transformation include N-chlorosuccinimide (NCS). isca.meresearchgate.net The reaction of an unsubstituted or C-6 substituted 1H-pyrrolo[3,2-c]pyridine with NCS, often in a suitable solvent, can selectively install a chlorine atom at the C-3 position. Enzymatic halogenation has also emerged as a green and highly selective alternative, where halogenase enzymes can catalyze the chlorination of azaindole substrates at the C-3 position with high precision. frontiersin.org
| Method | Position | Reagent/Strategy | Key Feature |
| Precursor-based | C-6 | Use of a 2-chloro-5-methylpyridine starting material in an annulation reaction. | Substituent is incorporated from the beginning of the synthesis. |
| Direct Electrophilic Chlorination | C-3 | Reaction of the pyrrolo[3,2-c]pyridine core with N-chlorosuccinimide (NCS). | Late-stage functionalization of the pre-formed heterocyclic system. |
| Biocatalytic Chlorination | C-3 | Use of a flavin-dependent halogenase enzyme with a chloride salt. | High regioselectivity and environmentally benign conditions. frontiersin.org |
Regioselective Chlorination Methods
The introduction of a chlorine atom at the C-3 position of the 1H-pyrrolo[3,2-c]pyridine nucleus is a key functionalization step. The pyrrole moiety of the fused ring system is electron-rich and, therefore, susceptible to electrophilic substitution. The C-3 position is typically the most reactive site for such substitutions in related azaindole systems.
Direct chlorination of a pre-formed 6-methyl-1H-pyrrolo[3,2-c]pyridine core is a plausible and direct approach. Electrophilic chlorinating agents are commonly employed for this purpose. N-chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of electron-rich heterocycles like indoles and their aza-analogs. researchgate.net The reaction is typically carried out in an inert solvent, such as N,N-dimethylformamide (DMF) or a chlorinated solvent, and often proceeds at room temperature to provide the C-3 chlorinated product with high regioselectivity. Other reagents, such as sulfuryl chloride (SO₂Cl₂) or even phosphorus oxychloride (POCl₃) under certain conditions, can also be used for the chlorination of similar heterocyclic systems. researchgate.net
Table 1: Common Reagents for Electrophilic Chlorination
| Reagent | Abbreviation | Typical Conditions |
|---|---|---|
| N-Chlorosuccinimide | NCS | DMF, CH₂Cl₂, or CCl₄, Room Temp |
| Sulfuryl Chloride | SO₂Cl₂ | CH₂Cl₂ or Ether, 0 °C to Room Temp |
Nucleophilic Displacement of Leaving Groups with Chloride
An alternative and powerful strategy for introducing the C-3 chlorine atom involves the conversion of a precursor containing a suitable leaving group at that position. A common and highly effective approach in heterocyclic chemistry is the chlorination of a corresponding lactam (an oxo-analogue) using a strong dehydrating/chlorinating agent. researchgate.net
In this context, a hypothetical precursor, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3(2H)-one , would be an ideal starting point. Treatment of this pyrrolopyridinone with phosphorus oxychloride (POCl₃), often used neat or in a high-boiling solvent, would convert the C-3 carbonyl group into the desired C-3 chloro functionality. researchgate.netcommonorganicchemistry.com This reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion. This method is widely used in the synthesis of chloro-substituted pyridines, quinolines, and other N-heterocycles from their respective pyridone or quinolone precursors. researchgate.netoregonstate.edu The use of N,N-diethylaniline is sometimes employed as a base to facilitate the reaction. oregonstate.edu
Targeted Introduction of the Methyl Substituent at the C-6 Position
The placement of the methyl group at the C-6 position of the pyridine ring is another critical aspect of the synthesis.
Methylation Reactions
Direct methylation of the 1H-pyrrolo[3,2-c]pyridine scaffold is generally not a preferred synthetic route. The pyridine ring is inherently electron-deficient and resistant to electrophilic substitution reactions like Friedel-Crafts methylation. Consequently, introducing a methyl group directly onto the pre-formed bicyclic system at C-6 is synthetically challenging and inefficient. Synthetic strategies almost exclusively rely on starting materials that already contain the required methyl group.
Utilization of Methylated Precursors
The most logical and widely documented strategy for obtaining the 6-methyl-1H-pyrrolo[3,2-c]pyridine core is to begin with a pyridine derivative that already bears a methyl group at the appropriate position. A well-established route starts with commercially available 2-bromo-5-methylpyridine. semanticscholar.orgnih.gov In this precursor, the methyl group is positioned to become the C-6 methyl group of the final pyrrolopyridine product, while the bromo-substituent at C-2 is ultimately removed or replaced. This approach ensures unambiguous placement of the methyl group without the need for challenging methylation reactions on the fused heterocyclic system. Other syntheses of related substituted pyrrolopyridines also commence with appropriately methylated pyridine building blocks. semanticscholar.orgmdpi.com
Integrated Synthetic Routes to 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
The complete synthesis of the target molecule is best achieved through a multi-step sequence that integrates the formation of the bicyclic core with the introduction of the necessary substituents.
Stepwise Functionalization Strategies
A stepwise approach, beginning with a methylated precursor, provides a robust pathway to the core structure, which can then be further functionalized. A documented synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine provides a clear blueprint for accessing the 6-methyl core. semanticscholar.orgnih.gov This strategy involves a series of transformations starting from 2-bromo-5-methylpyridine.
The key steps in this sequence are:
N-Oxidation: The pyridine nitrogen is oxidized, typically using an agent like m-chloroperbenzoic acid (m-CPBA), to form 2-bromo-5-methylpyridine-1-oxide. This activates the pyridine ring for subsequent reactions. semanticscholar.orgnih.gov
Nitration: The activated pyridine N-oxide is regioselectively nitrated at the C-4 position using fuming nitric acid in sulfuric acid. semanticscholar.orgnih.gov
Pyrrole Ring Formation: The 4-nitro intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine-like adduct. This intermediate undergoes reductive cyclization, typically using iron powder in acetic acid, to construct the fused pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine skeleton. semanticscholar.orgnih.gov
To obtain the 6-methyl core, a similar sequence could be envisioned starting from a precursor like 2-chloro-5-methylpyridine, or the bromo group could be removed via hydrogenolysis at a later stage. Once the 6-methyl-1H-pyrrolo[3,2-c]pyridine intermediate is synthesized, the final step would be the regioselective chlorination at the C-3 position, as described in section 2.2.1, for example, by using N-chlorosuccinimide, to afford the final target compound, This compound .
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 1,3-dichloro-5,5-dimethylhydantoin |
| 2,2'-(propane-2,2-diyl)bis(1H-pyrrole) |
| 2-bromo-5-methylpyridine |
| 2-bromo-5-methylpyridine-1-oxide |
| 2-chloro-5-methylpyridine |
| 2-furaldehyde |
| This compound |
| 4,6-dichloro-5-nitropyrimidine |
| 5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine |
| 6-methyl-1H-pyrrolo[3,2-c]pyridin-3(2H)-one |
| 6-methyl-1H-pyrrolo[3,2-c]pyridine |
| Ethyl isocyanoacetate |
| m-chloroperbenzoic acid |
| N,N-diethylaniline |
| N,N-dimethylformamide |
| N,N-dimethylformamide dimethyl acetal |
| N-chlorosuccinimide |
| Phosphorus oxychloride |
| Pyrrole-2-carbaldehyde |
| Sulfuryl chloride |
Convergent Synthesis Approaches
One common convergent strategy involves the coupling of a pre-functionalized pyrrole ring with a substituted pyridine. For instance, a key transformation in the synthesis of related pyrrolopyridine structures is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to join the two heterocyclic fragments. nih.gov The order of these key coupling steps can be varied to optimize the route. nih.gov For example, a route might feature a chemoselective Suzuki-Miyaura cross-coupling at one position of a di-halogenated pyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at another position. nih.gov This allows for the late-stage introduction of diversity, a hallmark of convergent synthesis.
Another approach starts with a substituted pyridine, such as 2-bromo-5-methylpyridine, which undergoes a series of transformations to build the fused pyrrole ring. nih.gov This can involve nitration, reaction with dimethylformamide dimethyl acetal, and subsequent reductive cyclization with iron powder in acetic acid to form the 1H-pyrrolo[3,2-c]pyridine core. nih.gov The resulting pyrrolopyridine can then be coupled with other fragments, for example, via a Suzuki cross-coupling reaction to introduce aryl groups at specific positions. nih.gov This modular approach, where complex fragments are brought together, is central to convergent synthesis design.
Reaction Conditions and Optimization (e.g., solvents, catalysts, temperature, mild conditions)
The synthesis of this compound and its analogues relies heavily on transition metal-catalyzed cross-coupling reactions and other transformations where conditions must be carefully optimized for yield and purity. nih.govnih.govmdpi.com
Solvents: The choice of solvent is critical. For Suzuki-Miyaura reactions, mixtures of solvents like 1,4-dioxane (B91453) and water are common. nih.govnih.gov Buchwald-Hartwig aminations have been successfully carried out in solvents such as n-butanol and tert-butanol. nih.gov It has been noted that for some amination reactions to proceed efficiently, dried solvents are required. nih.gov
Catalysts: Palladium-based catalysts are extensively used. For Suzuki reactions, catalysts such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)₂Cl₂ have been employed. nih.govnih.govmdpi.com For Buchwald-Hartwig aminations, catalyst systems composed of a palladium precursor like Pd(OAc)₂ combined with a phosphine (B1218219) ligand such as RuPhos, XPhos, or BINAP are effective. nih.govmdpi.com In some syntheses of related 1H-pyrrolo[3,2-c]pyridine derivatives, copper(II) acetate (B1210297) (Cu(OAc)₂) has been used as a catalyst for N-arylation reactions. nih.gov
Temperature and Reaction Time: Reaction temperatures vary widely depending on the specific transformation. Suzuki couplings are often performed at elevated temperatures, ranging from 80 °C to 125 °C. nih.govnih.gov Buchwald-Hartwig aminations are also typically heated, with temperatures around 100-120 °C being common. nih.govmdpi.com The use of microwave irradiation has been shown to significantly shorten reaction times, with some reactions reaching completion in as little as 5 to 30 minutes. nih.govresearchgate.net For example, a Suzuki cross-coupling to generate 6-aryl-1H-pyrrolo[3,2-c]pyridines was completed in 26 minutes at 125 °C in a microwave reactor. nih.gov
| Reaction Type | Catalyst / Ligand | Solvent | Temperature | Typical Reaction Time |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | 1,4-Dioxane / H₂O | 80-125 °C | 30 min - 9 h nih.govnih.gov |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / RuPhos or BINAP | t-BuOH or 1,4-Dioxane | 100-110 °C | 5 min - 6 h nih.govmdpi.com |
| N-Arylation | Cu(OAc)₂ | 1,4-Dioxane | 85 °C (Microwave) | 30 min nih.gov |
| Reductive Cyclization | Iron Powder | Acetic Acid | 100 °C | 5 h nih.gov |
Scalability Considerations for this compound Synthesis
Translating a laboratory-scale synthesis of this compound to an industrial scale introduces several practical and economic challenges. While a synthetic route may be effective on a milligram or gram scale, its feasibility for large-scale production depends on factors such as cost, safety, and robustness.
Cost of Reagents and Catalysts: Many of the optimized syntheses for pyrrolopyridines rely on expensive palladium catalysts and complex phosphine ligands. nih.govnih.govmdpi.com On a large scale, the cost of these materials can be prohibitive. Therefore, developing routes that use lower catalyst loadings or employ less expensive, more abundant metals would be a significant advantage. The cost of starting materials, protecting group reagents, and specialized solvents also needs to be considered.
Process Safety and Environmental Impact: Reactions that require high temperatures, high pressures, or hazardous reagents (e.g., strong acids, flammable solvents) pose significant safety risks on a large scale. The use of microwave reactors, while efficient in the lab, requires specialized industrial equipment for scale-up. researchgate.net A scalable synthesis should prioritize the use of safer, more environmentally benign solvents and reagents. Waste management is another critical factor; multi-step syntheses with numerous protection/deprotection and purification steps generate significant waste streams that must be managed responsibly.
Robustness and Purification: A scalable process must be robust, meaning it should consistently produce the desired product in high yield and purity despite minor variations in reaction conditions. Reactions that are highly sensitive to trace amounts of water or air can be difficult to manage in large reactors. nih.gov Furthermore, purification methods like silica (B1680970) gel column chromatography, which are common in the lab, are often impractical and costly for multi-kilogram production. Developing synthetic steps that yield crystalline products amenable to purification by simple recrystallization is highly desirable for scalability. The utility of a synthetic strategy is often demonstrated through successful scale-up experiments and derivatization reactions. acs.org
Chemical Reactivity and Derivatization of 3 Chloro 6 Methyl 1h Pyrrolo 3,2 C Pyridine
Nucleophilic Substitution Reactions of the Chloro Group
The chlorine atom at the C-3 position of the pyrrolo[3,2-c]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused pyridine (B92270) ring system. A range of nucleophiles, including amines and alkoxides, can displace the chloro group to furnish 3-substituted derivatives.
The reaction with various primary and secondary amines, for instance, provides access to a library of 3-amino-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. The reaction conditions for such aminations typically involve heating the chloro-substituted precursor with an excess of the desired amine, sometimes in the presence of a base to neutralize the HCl generated. The choice of solvent can vary, with polar aprotic solvents like DMF or NMP often being employed.
Similarly, reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, in an alcoholic solvent leads to the corresponding 3-alkoxy-6-methyl-1H-pyrrolo[3,2-c]pyridines. These reactions are generally driven by the formation of a stable salt byproduct and proceed under relatively mild conditions.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Primary Amine | Aniline | 3-(Phenylamino)-6-methyl-1H-pyrrolo[3,2-c]pyridine |
| Secondary Amine | Morpholine | 3-(Morpholin-4-yl)-6-methyl-1H-pyrrolo[3,2-c]pyridine |
| Alkoxide | Sodium Methoxide | 3-Methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine |
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-c]pyridine Ring System
The pyrrolo[3,2-c]pyridine ring system can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the electronic properties of both the pyrrole (B145914) and pyridine rings. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole moiety, the C-2 and C-3 positions are potential sites for substitution. Theoretical considerations and experimental evidence from related azaindole systems suggest that the C-2 position is often the most nucleophilic.
Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration can be achieved using standard nitrating agents like nitric acid in sulfuric acid, though careful control of reaction conditions is necessary to avoid over-reaction or degradation of the starting material. Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent. Studies on the related 1H-pyrrolo[2,3-b]pyridine system have shown that electrophilic substitution, including nitration, nitrosation, bromination, and iodination, occurs predominantly at the 3-position. nih.gov
Functionalization and Modification of the Methyl Group at C-6
The methyl group at the C-6 position offers another site for chemical modification. One common transformation is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) in a basic aqueous solution, followed by acidification. For instance, the oxidation of 3-picoline (3-methylpyridine) to nicotinic acid is a well-established industrial process that utilizes such conditions. google.com This carboxylic acid derivative can then serve as a versatile intermediate for further functionalization, such as esterification or amidation.
Alternatively, the methyl group can be halogenated under free-radical conditions. For example, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can lead to the formation of a 6-(bromomethyl) derivative. This benzylic-type halide is then a reactive handle for subsequent nucleophilic substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
The chloro group at the C-3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position. This reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand, a base like K2CO3 or Cs2CO3, and a boronic acid or boronate ester as the coupling partner. A study on the Suzuki cross-coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids demonstrated the feasibility of this transformation on the pyrrolo[3,2-c]pyridine core, affording the desired 6-aryl derivatives in good yields. nih.gov
The Sonogashira coupling provides a route to 3-alkynyl derivatives by reacting the 3-chloro compound with a terminal alkyne. acs.orgacs.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.orgacs.orggold-chemistry.org
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and can be used to introduce a variety of primary and secondary amines at the C-3 position. nih.govwikipedia.org This reaction utilizes a palladium catalyst with a specialized phosphine ligand and a strong base. nih.govwikipedia.org
Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, K2CO3 | 3-Aryl-6-methyl-1H-pyrrolo[3,2-c]pyridine |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 3-Alkynyl-6-methyl-1H-pyrrolo[3,2-c]pyridine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3, BINAP, NaOt-Bu | 3-Amino-6-methyl-1H-pyrrolo[3,2-c]pyridine |
Ring-Opening and Cyclization Reactions involving the Pyrrolopyridine Core
Under certain conditions, the pyrrolo[3,2-c]pyridine ring system can undergo ring-opening reactions. For instance, a study on 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, a derivative of the core structure, demonstrated that the pyridine ring can be opened upon treatment with aqueous base. acs.orgacs.org Specifically, reaction with sodium hydroxide (B78521) solution led to the formation of a pyrrole-2-carboxylic acid derivative. acs.org This suggests that under harsh basic conditions, the pyridine portion of the fused ring system can be susceptible to cleavage. The metabolic oxidation of a pyrrole ring in a different heterocyclic system has also been shown to lead to ring opening. nih.gov
Conversely, the pyrrolo[3,2-c]pyridine core can be constructed through cyclization reactions. For example, intramolecular cyclization of appropriately substituted pyrroles can lead to the formation of the fused pyridine ring. Palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides has been shown to produce pyrrolo[3,2-c]pyridin-4-ones through an oxidative coupling process. researchgate.net
Oxidation and Reduction Reactions
The pyrrolo[3,2-c]pyridine core has sites that can be susceptible to both oxidation and reduction. The pyrrole ring is generally more electron-rich and can be more easily oxidized than the pyridine ring. The oxidation of pyrroles can lead to a variety of products, including polymeric materials or ring-opened species, depending on the oxidant and reaction conditions. researchgate.net N-oxidation of the pyridine nitrogen is also a possible transformation, which can alter the reactivity of the pyridine ring towards subsequent reactions.
Reduction of the pyrrolo[3,2-c]pyridine system can also be achieved. Catalytic hydrogenation, for example, can lead to the saturation of the pyridine ring, affording a tetrahydropyrrolo[3,2-c]pyridine derivative. The chloro group at C-3 can also be removed via hydrogenolysis under catalytic hydrogenation conditions, typically using a palladium on carbon catalyst and a hydrogen source.
Formation of Salt Forms and Their Properties
The pyridine nitrogen atom in the 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine ring system is basic and can be protonated by acids to form salts. Treatment of the free base with a solution of an acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent will typically lead to the precipitation of the corresponding salt. These salt forms often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling.
Furthermore, the pyridine nitrogen can be alkylated to form quaternary pyridinium (B92312) salts. This is typically achieved by reacting the parent heterocycle with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The resulting pyridinium salts are ionic compounds with distinct physical and chemical properties.
Advanced Spectroscopic and Analytical Characterization of 3 Chloro 6 Methyl 1h Pyrrolo 3,2 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
¹H NMR for Proton Environment Elucidation
¹H NMR spectroscopy would be utilized to identify the number of different types of protons, their electronic environments, and their proximity to other protons in the 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as a characteristic signal for the methyl group protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration of the signals would correspond to the number of protons of each type. Spin-spin coupling patterns (splitting) would reveal the connectivity of adjacent protons.
Expected ¹H NMR Data Table for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (Pyrrole) | Broad singlet | s | - | 1H |
| Aromatic CH | 7.0 - 8.5 | d, s | 5-9 | 3H |
| Methyl (CH₃) | ~2.5 | s | - | 3H |
Note: This is a hypothetical table based on known values for similar structures. Actual values may vary.
¹³C NMR for Carbon Backbone Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would be indicative of the hybridization and electronic environment of each carbon atom. For instance, the carbon atoms of the aromatic rings would resonate at a higher chemical shift compared to the methyl carbon.
Expected ¹³C NMR Data Table for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic C-Cl | 140 - 150 |
| Aromatic C-N | 135 - 155 |
| Aromatic C-C | 110 - 140 |
| Aromatic C-H | 100 - 130 |
| Methyl (CH₃) | 15 - 25 |
Note: This is a hypothetical table based on known values for similar structures. Actual values may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the arrangement of protons on the pyridine and pyrrole rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between different parts of the molecule, such as the attachment of the methyl group to the pyridine ring and the fusion of the two heterocyclic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the elemental formula of the molecule, confirming the presence of chlorine and the number of carbon, hydrogen, and nitrogen atoms. The high accuracy of HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The N-H bond of the pyrrole ring would typically exhibit a stretching vibration in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine and pyrrole rings would appear around 3000-3100 cm⁻¹. The C-H stretching and bending vibrations of the methyl (-CH₃) group would be observed near 2962-2872 cm⁻¹ and 1450-1375 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the fused aromatic ring system would generate a series of bands in the 1400-1600 cm⁻¹ region. Finally, the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
Despite the theoretical expectations, specific experimental IR spectral data for this compound are not available in publicly accessible scientific literature. A detailed analysis would require experimental acquisition of the spectrum.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Pyrrole) | 3200-3500 | Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| Methyl C-H | 2962-2872 | Stretch |
| C=C / C=N (Aromatic Rings) | 1400-1600 | Stretch |
| Methyl C-H | 1450-1375 | Bend |
| C-Cl | 600-800 | Stretch |
Note: This table represents generalized expected values. No experimental data was found.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system.
The fused aromatic system of this compound is expected to exhibit distinct absorption bands in the UV region, likely corresponding to π → π* transitions. The precise λmax values and molar absorptivity coefficients (ε) are dependent on the solvent used for the analysis due to solvatochromic effects.
A thorough search of scientific databases and literature did not yield specific experimental UV-Vis absorption data for this compound. Experimental determination is necessary to report the definitive electronic transition properties of this compound.
Table 2: UV-Vis Spectroscopy Data for this compound
| Solvent | λmax 1 (nm) | ε1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε2 (M⁻¹cm⁻¹) |
|---|---|---|---|---|
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
Note: This table is a template. No experimental data was found.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and crystal packing, confirming the molecule's connectivity and stereochemistry.
To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined.
No published crystal structure for this compound could be located. Therefore, critical data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇ClN₂ |
| Formula Weight | 166.61 g/mol |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Volume | Data Not Available |
| Z (Molecules per unit cell) | Data Not Available |
| Calculated Density | Data Not Available |
Note: This table is a template. No crystallographic data was found.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.
High-Performance Liquid Chromatography (HPLC) HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram under specific conditions (e.g., column type, mobile phase composition, flow rate). The retention time (tR) of this peak is a characteristic property under those defined conditions and is used to assess purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the chromatography column, it is ionized and its mass-to-charge ratio (m/z) is determined. For this compound (C₈H₇ClN₂), the expected exact mass is approximately 166.03 g/mol . Mass spectrometry would detect the protonated molecule [M+H]⁺ at an m/z corresponding to this mass, confirming the compound's identity and providing an additional layer of purity verification. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum.
Specific chromatograms and mass spectra for this compound are not publicly available and would need to be generated through experimental work.
Table 4: Chromatographic and Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| HPLC | Retention Time (tR) | Data Not Available |
| Purity (%) | Data Not Available | |
| LC-MS | [M+H]⁺ (m/z) | ~167.03 (Calculated) |
| Isotopic Pattern | Data Not Available |
Note: This table indicates expected values where applicable. No experimental data was found.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and purity.
For this compound, with a molecular formula of C₈H₇ClN₂, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a small, precise amount of the pure compound and quantifying the resulting products (CO₂, H₂O, N₂) to determine the percentages of C, H, and N. The percentage of chlorine would typically be determined by other methods. A close correlation between the experimental and theoretical values (usually within ±0.4%) provides strong evidence for the assigned molecular formula.
No published experimental elemental analysis results for this specific compound were found.
Table 5: Elemental Analysis Data for C₈H₇ClN₂
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 57.67 | Data Not Available |
| Hydrogen (H) | 4.23 | Data Not Available |
| Chlorine (Cl) | 21.28 | Data Not Available |
| Nitrogen (N) | 16.81 | Data Not Available |
Note: This table presents calculated theoretical values. No experimental data was found.
Computational and Theoretical Chemistry Studies of 3 Chloro 6 Methyl 1h Pyrrolo 3,2 C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations could elucidate the electronic behavior and stability of 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine.
Electronic Structure Analysis
An analysis of the electronic structure would provide a foundational understanding of the molecule's behavior. This would typically involve calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A detailed map of the electron density and electrostatic potential would further reveal the charge distribution across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.
Reactivity Prediction and Reaction Mechanism Elucidation
Building upon the electronic structure analysis, quantum chemical methods could be employed to predict the reactivity of this compound. By calculating various reactivity descriptors, such as Fukui functions, researchers could identify the most likely sites for chemical reactions. Furthermore, these computational tools could be used to model potential reaction pathways, calculate activation energies, and elucidate the mechanisms of its formation or degradation.
Conformational Analysis and Stability
The three-dimensional structure of a molecule is crucial to its function. Conformational analysis would involve systematically exploring the potential energy surface of this compound to identify its most stable geometric arrangements (conformers). By calculating the relative energies of different conformers, researchers could determine the most probable shape of the molecule under various conditions, which is essential for understanding its interactions with other molecules.
Molecular Modeling and Simulations
Molecular modeling and simulations extend the insights from quantum chemistry to more complex biological environments, offering predictions about how a molecule might behave as a therapeutic agent.
Molecular Docking for Ligand-Target Interactions
Should this compound be investigated for its therapeutic potential, molecular docking would be a critical first step. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. By simulating the binding of this compound to the active sites of various enzymes or receptors, researchers could hypothesize its mechanism of action and identify potential biological targets. The results are often summarized in a data table showing binding affinities and key interactions.
Table 1: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes only, as no specific studies have been published.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase X | - | - |
| Receptor Y | - | - |
| Enzyme Z | - | - |
Molecular Dynamics Simulations for Binding Stability
Following molecular docking, molecular dynamics (MD) simulations could be used to assess the stability of the predicted ligand-target complex over time. By simulating the movements of atoms in the complex within a simulated physiological environment, MD provides insights into the durability of the binding interactions. This helps to validate the docking results and provides a more dynamic picture of the binding event, including any conformational changes in the protein or ligand upon binding.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structural confirmation and understanding electronic characteristics.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical calculations. The typical methodology involves using Density Functional Theory (DFT) to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then referenced against a standard, usually tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ).
The accuracy of these predictions depends heavily on the chosen computational protocol, including the level of theory (e.g., B3LYP, mPW1PW91), the basis set (e.g., 6-31+G**), and the implementation of a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions. nih.gov For charged molecules or those with strong solute-solvent interactions, including explicit solvent molecules in the calculation can further improve accuracy. ruc.dk While machine learning algorithms are also emerging as a rapid and accurate prediction method, DFT remains a foundational approach. mdpi.comdoaj.org Studies on related alkylpyrroles have demonstrated that this computational approach can yield chemical shifts with a high degree of correlation to experimental values. ruc.dk
Illustrative Data Table: Predicted ¹H NMR Chemical Shifts for a Pyrrolopyridine Analog This table is a hypothetical example to illustrate the type of data generated from computational predictions for a related compound, as specific data for this compound is not available.
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| H-2 | 7.15 | 7.12 | +0.03 |
| H-4 | 8.10 | 8.05 | +0.05 |
| H-7 | 7.65 | 7.68 | -0.03 |
| CH₃ | 2.50 | 2.48 | +0.02 |
| NH | 11.50 | 11.45 | +0.05 |
UV-Vis Spectra
The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the predicted absorption maxima (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com
Computational studies on indole (B1671886) and its aza-analogs (azaindoles) have shown that TD-DFT can reliably predict their UV absorption spectra. mdpi.comresearchgate.netubc.ca These calculations help in assigning the nature of the electronic transitions, such as π→π* or n→π*. mdpi.com Comparing the calculated spectra with experimental data can confirm the electronic structure of the molecule. acs.org
Illustrative Data Table: Predicted UV-Vis Absorption for an Azaindole Analog This table exemplifies the output of a TD-DFT calculation for a related azaindole, as specific data for this compound is not available.
| Transition | Calculated Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 4.55 | 272 | 0.08 |
| S₀ → S₂ | 5.25 | 236 | 0.25 |
| S₀ → S₃ | 5.90 | 210 | 0.45 |
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In early-stage drug discovery, predicting the ADME properties of a compound is essential to assess its potential as a drug candidate. In silico methods offer a rapid and cost-effective way to evaluate these pharmacokinetic parameters before synthesis. cambridge.org These predictions are generally made for nitrogen-containing heterocyclic compounds using various computational tools. nih.govmdpi.com
The prediction of ADME properties relies on calculating a range of molecular descriptors and applying quantitative structure-property relationship (QSPR) models. Key parameters often evaluated include:
Absorption: Predicted by calculating properties like lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and the number of rotatable bonds. Models also predict human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Key factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
Metabolism: Predictions often focus on identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and predicting whether the compound is an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6).
Excretion: While less commonly predicted with high accuracy, parameters related to clearance are sometimes estimated.
Many ADME prediction tools also assess a compound's "drug-likeness" based on established rules like Lipinski's Rule of Five, which helps identify compounds with physicochemical properties that are more likely to lead to good oral bioavailability. nih.govf1000research.comsemanticscholar.org
Illustrative Data Table: Predicted In Silico ADME Profile This table provides an example of a typical in silico ADME prediction for a drug-like heterocyclic molecule, as a specific profile for this compound is not available.
| ADME Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Fulfills Lipinski's Rule |
| logP (Lipophilicity) | 2.5 - 3.5 | Good balance for permeability and solubility |
| Aqueous Solubility (logS) | -3.0 | Moderately soluble |
| H-Bond Donors | 1 | Fulfills Lipinski's Rule |
| H-Bond Acceptors | 2 | Fulfills Lipinski's Rule |
| TPSA | < 140 Ų | Good potential for cell permeability |
| Blood-Brain Barrier (BBB) Permeation | High | Indicates potential for CNS activity |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uran.uamdpi.com For a series of related pyrrolopyridine derivatives, a QSAR model could be built to guide the synthesis of new analogs with improved potency. nih.govresearchgate.netnih.gov
The development of a QSAR model involves several key steps:
Data Set Collection: A series of compounds with a common scaffold (e.g., 1H-pyrrolo[3,2-c]pyridine) and their corresponding measured biological activities (e.g., IC₅₀ values) against a specific target are compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov
A validated QSAR model can be used to predict the activity of novel, unsynthesized compounds and provide insights into the structural features that are important for activity. For example, 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic groups are predicted to increase or decrease biological activity. mdpi.com
Illustrative Table: Components of a QSAR Model This table outlines the conceptual components of a QSAR study, as a specific model for this compound derivatives is not available.
| Component | Description | Example |
|---|---|---|
| Dependent Variable | The biological activity being modeled. | pIC₅₀ (-log(IC₅₀)) |
| Independent Variables | Calculated molecular descriptors that represent physicochemical properties. | logP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies |
| Mathematical Model | An equation relating the descriptors to the activity. | pIC₅₀ = c₀ + c₁(logP) + c₂(Dipole) + ... |
| Validation Metrics | Statistics used to assess the model's robustness and predictive power. | r² (coefficient of determination), q² (cross-validated r²) |
Biological and Pharmacological Research Applications of 3 Chloro 6 Methyl 1h Pyrrolo 3,2 C Pyridine and Its Derivatives in Vitro and Mechanistic Focus
Kinase Inhibition Studies
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
Monopolar Spindle 1 (MPS1) Kinase Inhibition (in vitro, cellular autophosphorylation, antiproliferative activity)
The protein kinase Monopolar Spindle 1 (MPS1) is a critical component of the spindle assembly checkpoint, a key mechanism for ensuring accurate chromosome segregation during mitosis. Overexpression of MPS1 is common in many human cancers, making it an attractive target for oncology drug discovery.
Researchers have identified and optimized potent and selective MPS1 inhibitors derived from the 1H-pyrrolo[3,2-c]pyridine scaffold through structure-based design. One such optimized compound, CCT251455, demonstrated high potency in in vitro biochemical assays against the isolated MPS1 enzyme. This efficacy translated effectively to cell-based assays, where it potently inhibited the autophosphorylation of MPS1. Furthermore, this inhibition of MPS1 function led to significant antiproliferative activity in human colorectal cancer (HCT116) cells, with a GI₅₀ value of 0.16 μM. semanticscholar.org The development of these inhibitors provides valuable chemical tools to explore the therapeutic potential of targeting MPS1 in cancers with chromosomal instability. semanticscholar.orgnih.gov
Table 1: In Vitro and Cellular Activity of MPS1 Kinase Inhibitor CCT251455
| Compound | Target Kinase | In Vitro Potency (P-MPS1 IC₅₀) | Cellular Antiproliferative Activity (HCT116 GI₅₀) |
|---|---|---|---|
| CCT251455 | MPS1 | 0.04 µM | 0.16 µM |
FMS Kinase Inhibition (in vitro, selectivity profiles)
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders.
A series of eighteen 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory activity against FMS kinase. Among them, compounds 1e and 1r were identified as the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively. tandfonline.com Compound 1r was 3.2 times more potent than the lead compound, KIST101029. tandfonline.com
To assess its specificity, compound 1r was tested against a panel of 40 different kinases. At a concentration of 1 µM, it showed 81% inhibition of FMS kinase, demonstrating strong selectivity. tandfonline.com Its inhibitory activity against other kinases, such as FLT3 (D835Y) and c-MET, was significantly lower, indicating that compound 1r is more than 33 times more selective for FMS kinase. tandfonline.com This selectivity is a crucial attribute for a targeted therapeutic agent, minimizing potential off-target effects.
Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC₅₀ |
|---|---|
| 1r | 30 nM |
| 1e | 60 nM |
| KIST101029 (Lead Compound) | 96 nM |
Fibroblast Growth Factor Receptor (FGFR) Inhibition (in vitro, cell proliferation/differentiation)
Based on the conducted searches, no research data was found specifically detailing the inhibition of Fibroblast Growth Factor Receptor (FGFR) by derivatives of the 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold.
Phosphoinositide 3-kinase (PI3K) Inhibition (in vitro)
Based on the conducted searches, no research data was found specifically detailing the inhibition of Phosphoinositide 3-kinase (PI3K) by derivatives of the this compound scaffold.
Other Kinase Targets and Associated Mechanisms
As part of selectivity profiling, the FMS kinase inhibitor 1r , a derivative of 1H-pyrrolo[3,2-c]pyridine, was screened against a broad panel of 40 kinases. The results highlighted its high selectivity for FMS kinase. The inhibition percentages for other notable kinases at a 1 µM concentration were 42% for FLT3 (D835Y) and 40% for c-MET. tandfonline.com These lower inhibition values suggest that the IC₅₀ values for these kinases would be in the micromolar range, further confirming the compound's selectivity towards FMS kinase. tandfonline.com
Anticancer and Antiproliferative Activity in Cellular Models
The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop compounds with significant anticancer and antiproliferative activities across various cancer cell lines. These derivatives often work by targeting fundamental cellular processes like mitosis and cell division.
In one study, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization, targeting the colchicine-binding site. Microtubules are essential for cell mitosis, and their disruption can lead to cell cycle arrest and apoptosis. The derivative 10t emerged as the most potent compound, exhibiting strong antiproliferative activities against human cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cell lines, with IC₅₀ values ranging from 0.12 to 0.21 µM. nih.gov Further mechanistic studies showed that compound 10t effectively inhibited tubulin polymerization, disrupted microtubule dynamics, and caused G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov
The FMS kinase inhibitor 1r also demonstrated broad antiproliferative activity against a panel of cancer cell lines. tandfonline.com It was tested against six ovarian, two prostate, and five breast cancer cell lines, with IC₅₀ values in the range of 0.15 to 1.78 µM. tandfonline.com Notably, this compound also showed selectivity for cancer cells over normal fibroblasts.
Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives in Various Cancer Cell Lines
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) |
|---|---|---|---|---|
| 10t | Tubulin Polymerization Inhibitor | HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 | ||
| MCF-7 | Breast Cancer | 0.21 | ||
| 1r | FMS Kinase Inhibitor | Various | Ovarian, Prostate, Breast | 0.15 - 1.78 |
| CCT251455 | MPS1 Kinase Inhibitor | HCT116 | Colorectal Cancer | 0.16 |
Inhibition of Cancer Cell Proliferation (e.g., HeLa, SGC-7901, MCF-7, 4T1 cell lines)
Derivatives of this compound have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit the growth of HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells. Many of these compounds exhibited moderate to excellent antiproliferative effects. nih.gov
One particular derivative, designated as 10t, which incorporates an indolyl group, displayed the most potent activity against these three cell lines, with IC50 values of 0.12, 0.15, and 0.21 µM for HeLa, SGC-7901, and MCF-7 cells, respectively. nih.gov This suggests that the rigid 1H-pyrrolo[3,2-c]pyridine scaffold is a viable strategy for maintaining potent anticancer activity. nih.gov
Another study investigated a different set of pyrrolo[3,2-c]pyridine derivatives. Compound 1r from this series was tested against a panel of cancer cell lines, including five breast cancer cell lines. The IC50 values for its antiproliferative activity ranged from 0.15 to 1.78 µM. nih.gov
The table below summarizes the in vitro antiproliferative activities of a selection of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
| Compound | HeLa (IC50, µM) | SGC-7901 (IC50, µM) | MCF-7 (IC50, µM) |
| 10t | 0.12 | 0.15 | 0.21 |
Induction of Apoptosis in Cancer Cell Lines
Research has shown that 1H-pyrrolo[3,2-c]pyridine derivatives can induce apoptosis, or programmed cell death, in cancer cells. The potent derivative 10t was found to significantly induce apoptosis in HeLa cells at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM. nih.gov This apoptotic induction is a key mechanism contributing to its anticancer effects.
Studies on other structurally related compounds have further elucidated the apoptotic pathways. For instance, treatment with a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60, led to the activation of apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This was evidenced by a decrease in the full-length PARP-1 protein, a marker for late-stage apoptosis. mdpi.com Additionally, an increased Bax/Bcl-2 ratio, which is indicative of apoptosis, was observed in the treated cells. mdpi.com
Modulation of Cancer Cell Migration and Invasion
The metastatic spread of cancer is a major cause of mortality, and the ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60, has been shown to inhibit cell migration and extracellular matrix infiltration in two human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound was also able to reverse the epithelial-mesenchymal transition (EMT), a process that is crucial for cancer cell motility and invasion. mdpi.com
Cell Cycle Perturbation Studies (e.g., G2/M phase arrest)
Several derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at the G2/M phase. The compound 10t , for example, was demonstrated to cause a significant arrest of HeLa cells in the G2/M phase of the cell cycle at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM. nih.gov This arrest prevents the cancer cells from undergoing mitosis and further proliferation.
Other studies on related pyridine-containing compounds have shown similar effects. A series of pyridine-chalcone analogues were found to induce G2/M phase inhibition. Similarly, a chalcone derivative, 1C, was reported to induce cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.com
Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption
One of the key mechanisms by which certain 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a critical role in cell division. The derivative 10t was found to be a potent inhibitor of tubulin polymerization, with significant inhibitory effects observed at concentrations of 3 µM and 5 µM. nih.gov Immunostaining assays further revealed that 10t remarkably disrupted tubulin microtubule networks at a concentration of 0.12 µM. nih.gov Molecular modeling studies suggest that this compound binds to the colchicine-binding site on tubulin. nih.gov
Antimicrobial and Antiviral Investigations (In Vitro)
HIV-1 Integrase (IN) Inhibition
Derivatives of the broader pyrrolopyridine class have been investigated for their potential as antiviral agents, specifically as inhibitors of HIV-1 integrase (IN). HIV-1 integrase is a crucial enzyme for the replication of the virus. A new family of HIV-1 integrase inhibitors based on a bicyclic hydroxy-1H-pyrrolopyridine-trione scaffold has been reported. nih.gov In in vitro assays, these analogs demonstrated low micromolar inhibitory potencies and showed selectivity for the strand transfer reaction over 3'-processing. nih.govnih.gov
One representative inhibitor from this series, compound 5e , was particularly noteworthy as it retained most of its inhibitory potency against three major raltegravir-resistant integrase mutant enzymes: G140S/Q148H, Y143R, and N155H. nih.govnih.gov In antiviral assays using viral vectors with these mutations, compound 5e was significantly less affected than the clinically used integrase inhibitor raltegravir. nih.govnih.gov
Another pyrrolopyridine-based allosteric integrase inhibitor (ALLINI), STP0404, has shown high potency against HIV-1. plos.org This compound binds to the host LEDGF/p75 protein binding pocket of the integrase dimer, leading to aberrant oligomerization and blocking the interaction between the integrase and viral RNA. plos.org
| Compound/Derivative Class | Target | Notable Activity |
| Bicyclic hydroxy-1H-pyrrolopyridine-triones | HIV-1 Integrase (Strand Transfer) | Low micromolar inhibition; active against raltegravir-resistant mutants. nih.govnih.gov |
| STP0404 (pyrrolopyridine-based ALLINI) | HIV-1 Integrase (Allosteric site) | Picomolar IC50; blocks IN-RNA interaction. plos.org |
Antimycobacterial Activity
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated notable in vitro activity against Mycobacterium tuberculosis. A study focusing on newly synthesized Mannich bases of pyrrolo[3,2-c]pyridine identified several compounds with significant antitubercular potential. The antimycobacterial efficacy was evaluated against the H37Rv strain of M. tuberculosis using the Microplate Alamar Blue Assay (MABA).
Among the synthesized series, specific derivatives showed promising activity. Notably, compounds designated as 7r , 7t , and 7u exhibited good antitubercular effects, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL or lower jchemrev.com. The compound 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t ) was particularly potent, displaying an excellent MIC of less than 0.78 µg/mL against M. tuberculosis. jchemrev.com Furthermore, this compound demonstrated low cytotoxicity against the HEK-293T human kidney cell line, indicating a high selectivity index jchemrev.com. Molecular docking studies suggested that the observed activity may be linked to the inhibition of essential mycobacterial enzymes such as glutamate racemase (MurI) and glutamine synthetase jchemrev.com.
| Compound | Description | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
|---|---|---|---|
| 7r | Pyrrolo[3,2-c]pyridine Mannich Base | ≥6.25 | jchemrev.com |
| 7t | 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide | <0.78 | jchemrev.com |
| 7u | Pyrrolo[3,2-c]pyridine Mannich Base | ≥6.25 | jchemrev.com |
Antibacterial Activity
The same series of pyrrolo[3,2-c]pyridine Mannich bases was also evaluated for broader antibacterial activity. The in vitro screening revealed that these derivatives possess significant efficacy, particularly against Gram-positive bacteria.
Compounds 7e , 7f , 7r , 7t , and 7u were identified as having good antibacterial activity against a panel of Gram-positive organisms, including Staphylococcus aureus, Bacillus flexus, Clostridium sporogenes, and Streptococcus mutans jchemrev.com. The evaluation was conducted using both the Agar diffusion method and the Broth microdilution method to determine the extent of their antimicrobial effects jchemrev.com. While the specific MIC values for these bacterial strains were not detailed in the primary report, the findings underscore the potential of the pyrrolo[3,2-c]pyridine scaffold as a source for new Gram-positive antibacterial agents jchemrev.com. Research on the related pyrrolo[3,2-b]pyridine isomer has also identified compounds with outstanding activity against S. aureus and some activity against Gram-negative bacteria like Escherichia coli.
| Compound | Active Against | Reference |
|---|---|---|
| 7e | S. aureus, B. flexus, C. sporogenes, S. mutans | jchemrev.com |
| 7f | S. aureus, B. flexus, C. sporogenes, S. mutans | jchemrev.com |
| 7r | S. aureus, B. flexus, C. sporogenes, S. mutans | jchemrev.com |
| 7t | S. aureus, B. flexus, C. sporogenes, S. mutans | jchemrev.com |
| 7u | S. aureus, B. flexus, C. sporogenes, S. mutans | jchemrev.com |
Antifungal Activity
The antifungal potential of the pyrrolopyridine scaffold has been explored, although detailed data specifically for this compound are limited. Research on related isomers, however, provides insight into the potential of this chemical family.
Studies on Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione, a related isomer, showed that one derivative was capable of reducing the growth of Candida albicans in a statistically significant manner mdpi.com. Other studies on different, but related, heterocyclic systems containing a chloro-phenyl moiety have shown good antifungal activities against plant pathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica nih.govresearchgate.net. These findings, while not specific to the 1H-pyrrolo[3,2-c]pyridine core, suggest that the broader class of chlorine-substituted nitrogen heterocycles warrants investigation for antifungal properties.
Modulation of Metabolic Pathways (In Vitro/Cellular Mechanisms)
While direct studies on this compound are not widely available, research on the closely related 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione isomer has revealed significant effects on glucose metabolism. These derivatives have been shown to reduce blood glucose levels by directly stimulating glucose uptake into muscle and fat cells, a mechanism independent of circulating insulin concentrations nih.gov.
In vitro experiments using mouse adipocytes demonstrated that 4-substituted derivatives of this scaffold can increase insulin sensitivity. The ability of these compounds to stimulate the incorporation of glucose into lipids was tested over a dose range of 0.3–100 µM. nih.gov Specific 4-phenoxy derivatives increased the insulin sensitivity of these adipocytes by a range of 7.4% to 37.4%. nih.gov Compounds with 4-phenoxy, 4-(4-iodophenoxy), 4-(3,4-dichlorophenoxy), and 4-(4-methylphenoxy) substitutions were particularly effective, increasing insulin sensitivity by over 30% nih.gov. The mechanism for such pyridine (B92270) derivatives may involve the activation of key metabolic regulators like glucokinase or G-protein coupled receptors such as GPR119, which are known to influence insulin secretion and glucose homeostasis jchemrev.com.
Anti-Inflammatory Mechanisms (Cellular/Molecular Pathways)
The anti-inflammatory potential of pyrrolopyridine derivatives has been investigated through their interaction with key enzymes in the inflammatory cascade. Inflammation is a biological response involving mediators like pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenases (COX) mdpi.comresearchgate.net.
Research on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has shown that these compounds can potently inhibit both COX-1 and COX-2 enzymes in vitro nih.gov. The COX-2 isoform is a primary therapeutic target for anti-inflammatory drugs as it plays a major role in mediating inflammatory processes and associated pain nih.gov. The inhibitory activity (IC50) of the tested pyrrolo[3,4-c]pyridine derivatives was found to be comparable to the established anti-inflammatory drug meloxicam nih.gov. Molecular docking studies suggest these compounds bind within the active site of the COX enzymes, interacting via hydrogen bonds and van der Waals forces to exert their inhibitory effect nih.gov. This mechanism, by blocking the production of prostaglandins, represents a significant cellular pathway for anti-inflammatory action.
Neuropharmacological Research (Cellular/Receptor Mechanisms)
The 1H-pyrrolo[3,2-c]pyridine scaffold has been explored for its neuropharmacological applications, particularly in the context of cerebrovascular health. A series of derivatives of pyrrolo[3,2-c]pyridine were synthesized as isosteres of the antithrombotic drug ticlopidine and evaluated for their ability to prevent platelet aggregation nih.gov.
The in vitro study used human platelet-rich plasma and measured the inhibition of aggregation induced by adenosine 5'-diphosphate (ADP). nih.gov ADP is a key agonist that promotes platelet activation and aggregation by binding to P2Y receptors on the platelet surface. The results showed that the pyrrolo[3,2-c]pyridine derivatives were effective inhibitors of this process nih.gov. This antiplatelet effect points to a specific cellular mechanism: the antagonism of ADP receptors on platelets. By blocking these receptors, the compounds interfere with the signaling cascade that leads to platelet aggregation, a critical event in the formation of thrombi that can cause ischemic strokes. Structure-activity relationship analysis indicated that the antiplatelet effects were related to the lipophilicity of the compounds nih.gov.
Modulation of Locomotor Activity (Cellular/Receptor Level)
There is currently no specific information available in peer-reviewed scientific literature detailing the in vitro effects or the cellular and receptor-level mechanisms by which this compound or its direct derivatives modulate locomotor activity.
Mechanisms of Sedative Effects (Cellular/Receptor Level)
Similarly, research elucidating the mechanisms of any potential sedative effects of this compound at the cellular or receptor level has not been reported in the available scientific literature. Studies on other isomers, such as certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, have shown sedative properties and reductions in locomotor activity. mdpi.com However, these findings cannot be directly extrapolated to the this compound isomer.
Comprehensive Structure-Activity Relationship (SAR) Elucidation for Biological Activities
A comprehensive structure-activity relationship (SAR) profile for this compound and its derivatives concerning locomotor or sedative activities is not available in the scientific literature. SAR studies are crucial for understanding how chemical modifications to a core scaffold influence biological activity. While SAR studies have been conducted on other classes of pyrrolopyridine derivatives for different therapeutic applications, this specific information for this compound is absent. researchgate.net
Lead Optimization Strategies and Scaffold Versatility in Drug Discovery
Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. danaher.comspirochem.com The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized in drug discovery programs, for example, in the development of kinase inhibitors. nih.gov These efforts demonstrate the versatility of the core structure. However, specific lead optimization strategies employing this compound as a starting point for developing central nervous system active agents have not been documented in publicly available research. The general principles of lead optimization involve iterative chemical synthesis and biological testing to improve the drug-like properties of a molecule. nih.govucl.ac.uk
Future Research Directions for 3 Chloro 6 Methyl 1h Pyrrolo 3,2 C Pyridine
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to unlocking the full potential of 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. While existing methods for constructing azaindole cores often involve the annulation of a pyrrole (B145914) ring onto a pyridine (B92270) precursor or vice versa, future research should prioritize strategies that offer greater efficiency, substrate scope, and sustainability. nbuv.gov.ua
A recent synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives began with 2-bromo-5-methylpyridine (B20793), proceeding through steps of oxidation, nitration, and reductive cyclization. semanticscholar.orgnih.gov Future work could optimize this pathway for this compound, focusing on improving yields and reducing the number of steps. Furthermore, the exploration of modern catalytic systems is a promising avenue. For instance, palladium-catalyzed methods, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, have proven effective for functionalizing azaindole scaffolds and could be adapted for the core synthesis itself. nih.gov
A significant future direction lies in the development of "green" synthetic methodologies. This could involve using environmentally benign solvents, developing one-pot reactions to minimize waste, or employing novel catalyst systems like low melting deep eutectic mixtures, which have been shown to be highly efficient for the synthesis of substituted pyrroles. rsc.orgacs.org Such advancements would not only make the synthesis more sustainable but also more cost-effective for large-scale production.
Table 1: Potential Future Synthetic Strategies
| Strategy | Focus Area | Potential Advantages |
| Route Optimization | Improving existing multi-step syntheses | Higher yields, fewer purification steps, improved atom economy. |
| Catalytic Methods | Palladium- or Copper-catalyzed cross-coupling and cyclization | Increased efficiency, milder reaction conditions, broader substrate scope. nih.gov |
| Green Chemistry | Use of eco-friendly solvents, one-pot procedures, reusable catalysts | Reduced environmental impact, lower cost, enhanced safety. rsc.org |
| Flow Chemistry | Continuous manufacturing processes | Improved scalability, precise control over reaction parameters, enhanced safety. |
Advanced Functionalization for Enhanced Biological Profiles
The functionalization of the this compound core is critical for tuning its biological activity. The chlorine and methyl groups provide initial handles for modification, but future research should explore comprehensive functionalization of the entire pyrrolopyridine ring system. Advances in metal-catalyzed C-H bond functionalization offer a powerful tool for directly installing new chemical groups onto the scaffold, bypassing the need for pre-functionalized starting materials. rsc.org
Substituting the core is a key strategy to modulate properties like solubility, lipophilicity, and target binding affinity. researchgate.net Creating libraries of derivatives by introducing a diverse range of substituents at various positions will be essential. For example, studies on related pyrrolo[3,2-c]pyridines have shown that introducing diarylamide or diarylurea moieties can lead to potent FMS kinase inhibitors. nih.gov Similarly, attaching different aryl groups via Suzuki coupling has produced potent anticancer agents that act as colchicine-binding site inhibitors. semanticscholar.orgnih.gov Future work should systematically explore how different functional groups on the this compound skeleton impact activity against various targets, such as kinases, G-protein coupled receptors, and other enzymes. nih.govmdpi.com
Table 2: Key Functionalization Approaches and Their Rationale
| Position | Modification Strategy | Rationale for Biological Activity |
| N1 (Pyrrole) | Alkylation, Arylation | Modulate solubility, lipophilicity, and interactions with target proteins. semanticscholar.orgnih.gov |
| C2, C4, C7 | C-H Activation, Cross-Coupling | Introduce diverse pharmacophores to explore structure-activity relationships (SAR). rsc.org |
| C3-Chloro | Nucleophilic Substitution | Introduce alternative functional groups to probe binding pocket interactions. |
| C6-Methyl | Oxidation, Halogenation | Provide additional points for derivatization to extend the chemical space. |
Deeper Mechanistic Investigations of Biological Activities
While related pyrrolopyridine derivatives have shown promise as anticancer agents and kinase inhibitors, the precise molecular mechanisms of action often require further elucidation. nih.govtandfonline.com Future research must move beyond primary screening to conduct in-depth mechanistic studies for derivatives of this compound.
For compounds showing anticancer potential, studies should investigate their effects on the cell cycle, apoptosis, and specific signaling pathways. For instance, a detailed analysis could reveal if they induce G2/M phase cell cycle arrest and apoptosis, similar to other 1H-pyrrolo[3,2-c]pyridine derivatives. nih.govtandfonline.com If a compound is identified as a kinase inhibitor, its selectivity should be profiled against a broad panel of kinases to understand its specificity and potential for off-target effects. nih.gov For example, a related pyrrolo[2,3-b]pyridine was found to be a potent CDK8 inhibitor that functions by downregulating the WNT/β-catenin signaling pathway. acs.org Similar in-depth studies are needed for this compound.
Techniques such as X-ray crystallography of ligand-protein complexes, computational molecular docking, and cellular thermal shift assays (CETSA) will be invaluable for identifying direct binding targets and understanding the molecular basis of interaction. tandfonline.comnih.gov
Development of Targeted Probes and Tools
Potent and selective derivatives of this compound can be developed into valuable chemical probes to study biological systems. Once a derivative is identified with high affinity for a specific biological target (e.g., a particular kinase or receptor), it can be modified to serve as a research tool.
Future work could focus on synthesizing probes by incorporating specific tags:
Fluorescent Dyes: Attaching a fluorophore would allow for visualization of the target protein's localization and dynamics within living cells using microscopy techniques.
Biotin Tags: A biotinylated probe could be used for affinity purification of the target protein from cell lysates, helping to identify its binding partners and associated protein complexes.
Photoaffinity Labels: Incorporating a photoreactive group would enable covalent cross-linking of the probe to its target upon UV irradiation, providing a powerful method for target identification and validation.
These chemical biology tools would extend the utility of this compound derivatives beyond therapeutic applications, empowering basic research into cellular processes.
Application in Chemical Biology beyond Drug Discovery
The unique properties of the pyrrolopyridine scaffold also position it for applications beyond traditional drug discovery, particularly in the fields of biomedical imaging and molecular diagnostics.
A significant future direction is the development of imaging agents for diagnostics. Notably, related pyrrolo[2,3-c]pyridine compounds have been developed as positron emission tomography (PET) imaging agents for detecting tau aggregates in the brain, which are a hallmark of Alzheimer's disease. google.comnih.gov This involves labeling the compounds with radioisotopes such as ¹⁸F or ¹¹C. google.com Given this precedent, derivatives of this compound could be investigated as scaffolds for new PET or single-photon emission computed tomography (SPECT) tracers. Depending on the biological targets they are optimized for, these agents could be used to visualize not only neurodegenerative pathologies but also tumors or sites of inflammation. google.comnih.gov
In the realm of molecular diagnostics, derivatives could be designed as sensors for specific biomolecules. By functionalizing the core with reporter groups that change their optical or electrochemical properties upon binding to a target analyte (e.g., a specific enzyme or metabolite), novel diagnostic tools could be created for laboratory or clinical use.
Q & A
Q. What are the optimal synthetic routes for 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine?
- Methodological Answer : A multi-step synthesis approach is recommended. Begin with a pyrrolopyridine core and introduce substituents via halogenation and alkylation. For example:
Cyclization : Use a Knorr-type cyclocondensation of aminopyridine derivatives with ketones or esters to form the pyrrolo[3,2-c]pyridine backbone .
Chlorination : Employ POCl₃ or N-chlorosuccinimide (NCS) in DMF at 80–100°C to introduce the 3-chloro group, ensuring regioselectivity via directing groups (e.g., methyl at position 6) .
Methylation : Utilize methyl iodide (MeI) with NaH in THF at 0°C to room temperature for N-methylation, avoiding over-alkylation .
Key Considerations: Monitor reaction progress via LC-MS and optimize stoichiometry to minimize byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons in the δ 7.5–8.5 ppm range (pyridine ring) and δ 6.5–7.0 ppm (pyrrole ring). The methyl group at position 6 appears as a singlet near δ 2.5 ppm .
- ¹³C NMR : The chloro-substituted carbon resonates at δ 120–125 ppm, while the methyl carbon appears at δ 20–25 ppm .
- IR : Stretching vibrations for C-Cl (~550 cm⁻¹) and C-N (~1250 cm⁻¹) confirm functional groups .
- HRMS : Calculate exact mass (C₈H₇ClN₂: 166.0265) to validate molecular ion peaks .
Advanced Research Questions
Q. How can regioselectivity be controlled during halogenation or functionalization of pyrrolo[3,2-c]pyridine derivatives?
- Methodological Answer : Regioselectivity depends on electronic and steric effects:
- Electron-Directing Groups : The 6-methyl group directs electrophilic substitution to position 3 due to its electron-donating nature. For example, chlorination favors position 3 over 4 .
- Catalytic Systems : Use Pd(OAc)₂ with TPPTS ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize positions 2 or 5 selectively .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing Fukui indices and frontier molecular orbitals .
Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies arise from:
- Catalyst-Ligand Pairing : Pd(OAc)₂/TPPTS () achieves higher yields (50–60%) than Pd(PPh₃)₄ (22–45%) due to improved stability and electron transfer .
- Solvent Effects : Polar aprotic solvents (e.g., MeCN/water) enhance reaction rates compared to THF by stabilizing transition states .
- Temperature : Reactions at 100°C vs. 50°C show divergent product distributions; kinetic vs. thermodynamic control must be evaluated via time-resolved studies .
Data Analysis and Experimental Design
Q. How should researchers design experiments to resolve conflicting solubility data for this compound?
- Methodological Answer :
- Phase-Solubility Studies : Test solubility in DMSO, MeOH, and chloroform at 25°C and 40°C using UV-Vis spectroscopy (λmax ~270 nm) .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict compatibility with solvents .
- Crystallography : Grow single crystals via slow evaporation (MeOH/EtOH) and analyze lattice packing to identify polymorphic forms .
Q. What computational methods are most effective for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map potential energy surfaces for SNAr at positions 3 and 6. Compare activation energies (ΔG‡) to predict preferred sites .
- Molecular Dynamics (MD) : Simulate solvation effects in DMF or DMSO to assess solvent participation in transition states .
- QTAIM Analysis : Evaluate bond critical points (BCPs) to quantify electron density at reaction centers .
Tables
Q. Table 1. Comparative Catalytic Efficiency in Cross-Coupling Reactions
| Catalyst System | Reaction Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|
| Pd(OAc)₂/TPPTS | 60 | 100 | |
| Pd(PPh₃)₄ | 22–45 | 80 | |
| CuI/Pd(PPh₃)₂Cl₂ | 55 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
